Xerophilusin C

Description

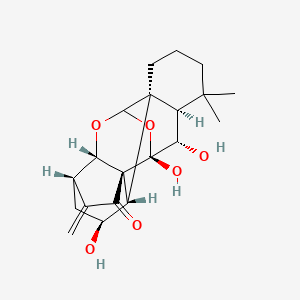

Xerophilusin C is an ent-kaurane diterpenoid isolated from Isodon xerophilus, a plant species within the Lamiaceae family. It belongs to a series of structurally related compounds, including Xerophilusin A, B, and G, which are characterized by a fused tetracyclic diterpene skeleton with epoxy functionalities . These compounds share a common mechanism of action, such as inducing apoptosis and cell cycle arrest in cancer cells, and modulating key signaling pathways like BCL-2/BAX and caspase activation .

Properties

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(1R,2S,3S,5S,8R,9S,13S,14S,15R)-3,13,14-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one |

InChI |

InChI=1S/C20H26O6/c1-8-9-7-10(21)11-18-6-4-5-17(2,3)12(18)14(23)20(24)19(11,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9-,10-,11-,12+,14-,15-,16?,18+,19-,20+/m0/s1 |

InChI Key |

GSRZMSWBSLHHAD-JXLQEGGWSA-N |

Isomeric SMILES |

CC1(CCC[C@]23[C@@H]1[C@@H]([C@@]4([C@]56[C@H]2[C@H](C[C@H]([C@@H]5OC3O4)C(=C)C6=O)O)O)O)C |

Canonical SMILES |

CC1(CCCC23C1C(C4(C56C2C(CC(C5OC3O4)C(=C)C6=O)O)O)O)C |

Synonyms |

xerophilusin C |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

Xerophilusin C undergoes selective oxidations at specific positions, guided by hydrogen bonding and steric effects:

C15 Allylic Hydroxylation

-

Reagent : 2-Iodoxybenzoic acid (IBX) in DMSO:THF (1:1)

-

Product : (±)-Xerophilusin I

-

Mechanism : The C7 hydroxyl group forms a hydrogen bond with the C6 carbonyl, directing IBX to oxidize the C15 allylic hydroxyl selectively.

C1 Hydroxyl Oxidation

-

Reagent : Jones reagent (CrO₃ in H₂SO₄)

-

Product : (±)-Neolaxiflorin L

-

Selectivity : The C6 hydroxyl remains intact due to hydrogen bonding with the C15 carbonyl.

C15 Allylic C–H Bond Oxidation

-

Reagent : SeO₂ with tert-butyl hydroperoxide (TBHP)

-

Product : (±)-15-epi-Enmelol

-

Stereocontrol : Hydrogen bonding between the C7 hydroxyl and SeO₂ dictates the diastereoselectivity.

Reduction Reactions

Reductive modifications play a critical role in functionalizing this compound:

C6 Carbonyl Reduction

-

Reagent : Lithium aluminium hydride (LAH)

-

Product : β-Hydroxyl isomer

-

Outcome : Selective reduction driven by hydrogen bonding between the C7 hydroxyl and the C6 carbonyl.

Ring-Closing Metathesis (RCM)

This compound’s bicyclic core can be synthesized via RCM:

-

Catalyst : Grubbs-I catalyst

-

Product : Oxabicyclo[3.3.1]nonyl core (shared with Xerophilusin R)

Esterification and Hydrogenation

As a terpenoid, this compound participates in typical reactions:

-

Esterification : Acetylation of hydroxyl groups using acetic anhydride/pyridine.

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds selectively.

Key Reaction Data Table

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares Xerophilusin C with its analogs (Xerophilusin B, G) and other ent-kaurane diterpenoids (Henryin, 11α,12α-epoxyleukamenin E [EPLE], DEK) based on available data.

Structural and Source Comparison

| Compound | Molecular Formula | Molecular Weight | Source | Key Structural Features |

|---|---|---|---|---|

| This compound | Not specified† | Not specified† | Isodon xerophilus | 7,20:14,20-diepoxy ent-kaurane diterpene |

| Xerophilusin B | C₂₀H₂₆O₅ | 346.42 | Isodon xerophilus | 7,20:14,20-diepoxy; cytotoxic diterpene |

| Xerophilusin G | C₂₂H₃₀O₈ | 422.47 | Isodon xerophilus | Additional hydroxyl/methoxy groups |

| Henryin | C₂₂H₃₂O₆ | 392.49 | Isodon rubescens | β-catenin/TCF-4 interaction inhibitor |

| EPLE | C₂₂H₃₀O₆ | 390.48 | Salvia cavaleriei | Wnt pathway inhibition |

| DEK | C₂₃H₃₆O₃ | 360.54 | Rubus corchorifolius | EGFR/COX-2 suppression |

†Direct data for this compound are sparse; structural inferences are based on its classification within the Xerophilusin series .

Anticancer Activity and Mechanisms

Additional Bioactivities

- Anti-inflammatory Effects: Xerophilusin B and A completely inhibit iNOS mRNA expression at 5 µM, suggesting potent anti-inflammatory activity .

- Antiviral Potential: Xerophilusin B and analogs (e.g., Excisanin H) interact with SARS-CoV-2 Mpro enzyme, mimicking co-crystallized ligands in molecular docking studies .

Q & A

Basic Research Questions

Q. How is Xerophilusin C structurally characterized and differentiated from other ent-kaurane diterpenoids in Isodon xerophilus?

- Methodological Answer : Structural elucidation of this compound relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for determining carbon-hydrogen frameworks and Mass Spectrometry (MS) for molecular weight confirmation (C₂₀H₂₈O₆, 364.44 g/mol) . Differentiation from analogs (e.g., Xerophilusin B, G) involves comparing optical rotation values ([α]D) and melting points (mp) with reference data. X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the recommended protocols for isolating this compound from Isodon xerophilus with sufficient purity for pharmacological testing?

- Methodological Answer :

Extraction : Use polar solvents (e.g., methanol, ethanol) for maceration or Soxhlet extraction of dried plant material.

Fractionation : Employ column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane/ethyl acetate → methanol) to separate diterpenoid fractions.

Purification : High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns and UV detection (210–280 nm) ensures >95% purity. Validate purity via NMR and MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic activities of this compound analogs across studies?

- Methodological Answer : Discrepancies may arise from:

- Cell line variability : Standardize assays using validated cell lines (e.g., K562, HL-60) with controls (e.g., Mitoxantrone) .

- Compound stability : Pre-test degradation under assay conditions (pH, temperature) via LC-MS.

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for methodological differences (e.g., IC₅₀ calculation methods) .

Q. What computational strategies predict molecular targets of this compound given its structural similarity to bioactive ent-kauranes?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock, Schrödinger) to screen this compound against kinases (e.g., CDKs) or apoptosis regulators (e.g., Bcl-2) based on structural homology to Xerophilusin B, which activates caspase-9/3 .

- QSAR Modeling : Correlate substituent effects (e.g., hydroxyl/acetyl groups) with bioactivity using datasets from analogs (e.g., Xerophilusin G, IC₅₀ = 3.93 μg/mL in HL-60) .

- Network Pharmacology : Integrate transcriptomic data from treated cells to identify pathway enrichment (e.g., cell cycle arrest in G2/M phase) .

Q. How can researchers optimize the yield of this compound during extraction while minimizing co-isolation of structurally similar compounds?

- Methodological Answer :

- Guided Isolation : Use TLC or LC-MS to track target fractions during chromatography.

- Countercurrent Chromatography (CCC) : Leverage polarity differences in biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water) for higher resolution .

- Seasonal Variation Analysis : Harvest plant material during peak biosynthesis periods (e.g., late flowering stage) to maximize diterpenoid content .

Data Presentation and Reproducibility Guidelines

- Structural Data : Report full spectroscopic assignments (¹H/¹³C NMR, IR, HR-MS) in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Bioactivity Data : Include raw dose-response data, cell viability curves, and statistical analysis (e.g., ANOVA with post-hoc tests) to support IC₅₀ values .

- Ethical Compliance : Disclose plant collection permits and cytotoxicity testing protocols approved by institutional biosafety committees .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.